Cas no 75066-50-1 (3-Benzyl-1,3-thiazol-3-ium Bromide)

3-ベンジル-1,3-チアゾリウムブロマイド(3-Benzyl-1,3-thiazol-3-ium Bromide)は、有機合成化学において重要なチアゾリウム塩の一種です。この化合物は、求核試薬や触媒としての反応性に優れ、特にヘテロ環化合物の合成や官能基変換に有用です。ベンジル基を有するため、溶解性や反応場への適応性が高く、精密有機反応における中間体としての利用が可能です。また、結晶性が良好なため精製が容易で、安定性にも優れています。研究用試薬として、医薬品中間体や機能性材料の開発分野で応用されています。

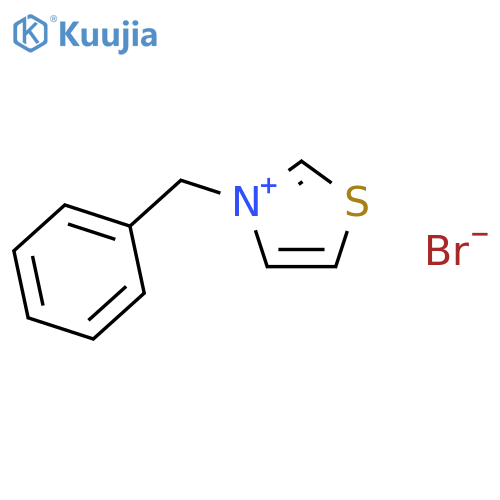

75066-50-1 structure

商品名:3-Benzyl-1,3-thiazol-3-ium Bromide

CAS番号:75066-50-1

MF:C10H10BrNS

メガワット:256.162100315094

MDL:MFCD01631293

CID:557860

PubChem ID:87564823

3-Benzyl-1,3-thiazol-3-ium Bromide 化学的及び物理的性質

名前と識別子

-

- Thiazolium,3-(phenylmethyl)-, bromide (1:1)

- 3-Benzylthiazolium Bromide

- 3-benzyl-1,3-thiazol-3-ium,bromide

- 3-Benzylthiazol-3-ium bromide

- Benzylthiazoliumbromide

- 3-benzyl-1,3-thiazol-3-ium;bromide

- 3-benzyl-1,3-thiazol-3-ium bromide

- X3469

- MFCD01631293

- B1939

- DTXSID70469382

- 3-Benzylthiazol-3-iumbromide

- 3-Benzylthiazolium Bromide ,

- CS-0455493

- 75066-50-1

- D88879

- AKOS025394828

- SCHEMBL3934457

- BVVXTLWKNXVYDS-UHFFFAOYSA-M

- 3-Benzyl-1,3-thiazol-3-ium Bromide

-

- MDL: MFCD01631293

- インチ: 1S/C10H10NS.BrH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-7,9H,8H2;1H/q+1;/p-1

- InChIKey: BVVXTLWKNXVYDS-UHFFFAOYSA-M

- ほほえんだ: [Br-].S1C([H])=C([H])[N+](=C1[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 254.97200

- どういたいしつりょう: 254.97173g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 132

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 。

- ゆうかいてん: 155.0 to 159.0 deg-C

- PSA: 32.12000

- LogP: -0.91210

- ようかいせい: 。

3-Benzyl-1,3-thiazol-3-ium Bromide セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Benzyl-1,3-thiazol-3-ium Bromide 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

3-Benzyl-1,3-thiazol-3-ium Bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB137420-25 g |

3-Benzylthiazolium bromide; . |

75066-50-1 | 25g |

€502.90 | 2023-05-09 | ||

| Chemenu | CM392601-5g |

3-Benzylthiazolium Bromide |

75066-50-1 | 95%+ | 5g |

$80 | 2022-12-31 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152741-1g |

3-Benzyl-1,3-thiazol-3-ium Bromide |

75066-50-1 | 98% | 1g |

¥152.90 | 2023-09-04 | |

| abcr | AB137420-5g |

3-Benzylthiazolium bromide; . |

75066-50-1 | 5g |

€149.40 | 2025-02-27 | ||

| Aaron | AR003JO1-250mg |

3-Benzylthiazolium Bromide , |

75066-50-1 | 98% | 250mg |

$11.00 | 2025-01-22 | |

| A2B Chem LLC | AB64357-25g |

3-Benzylthiazolium bromide |

75066-50-1 | >98.0%(T)(HPLC) | 25g |

$320.00 | 2024-04-19 | |

| Ambeed | A211385-25g |

3-Benzylthiazol-3-ium bromide |

75066-50-1 | 98% | 25g |

$264.0 | 2025-03-04 | |

| Aaron | AR003JO1-5g |

3-Benzylthiazolium Bromide , |

75066-50-1 | 98% | 5g |

$68.00 | 2025-01-22 | |

| eNovation Chemicals LLC | Y1247481-1g |

3-Benzylthiazolium Bromide , |

75066-50-1 | 98% | 1g |

$70 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1247481-5g |

3-Benzylthiazolium Bromide , |

75066-50-1 | 98% | 5g |

$120 | 2025-02-20 |

3-Benzyl-1,3-thiazol-3-ium Bromide 関連文献

-

1. 786. The synthesis of model intermediates related to thiamine-catalysed reactionsC. T. Eyles,P. Sykes,J. E. Downes J. Chem. Soc. 1965 4265

-

2. Novel catalytic system consisting of a 3,3′-tetramethylene-bridged 4-methylthiazolium salt leading to the partial reduction of nitrobenzene with benzaldehyde to a nitroneHiroo Inoue,Shigeo Tamura J. Chem. Soc. Chem. Commun. 1985 141

75066-50-1 (3-Benzyl-1,3-thiazol-3-ium Bromide) 関連製品

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:75066-50-1)3-Benzyl-1,3-thiazol-3-ium Bromide

清らかである:99%

はかる:25g

価格 ($):371.0